Introduction: The Strategic Importance of 2-Nitrophenyl isothiocyanate
Introduction: The Strategic Importance of 2-Nitrophenyl isothiocyanate
An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrophenyl isothiocyanate
2-Nitrophenyl isothiocyanate (2-NPITC) is a pivotal molecular building block in modern organic and medicinal chemistry. As a bifunctional aromatic compound, it features two key reactive sites: the electrophilic isothiocyanate group (-N=C=S) and an ortho-positioned nitro group (-NO₂). This specific arrangement makes 2-NPITC a valuable intermediate for constructing complex heterocyclic frameworks, which are prevalent in pharmacologically active molecules.[1][2] The isothiocyanate moiety is particularly useful for its ability to react with nucleophiles like amines to form thiourea derivatives, a common linkage in drug candidates.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and analytical characterization of 2-Nitrophenyl isothiocyanate. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, ensuring a robust and reproducible approach grounded in established chemical principles.
Physicochemical and Spectroscopic Data Summary
A thorough understanding of a compound's physical and spectral properties is the foundation of its successful synthesis and application. The data for 2-Nitrophenyl isothiocyanate is summarized below.
| Property | Value | Source |
| CAS Number | 2719-30-4 | [6] |
| Molecular Formula | C₇H₄N₂O₂S | [1][6] |
| Molecular Weight | 180.18 g/mol | [1][7] |
| Appearance | Dark yellow to brown crystalline solid | [8][9] |
| Melting Point | 69-78 °C (clear melt) | [8] |
| Boiling Point | 135-137 °C at 17 mmHg | [1] |
| Purity (Assay by GC) | ≥96.0% | [8] |
| -N=C=S IR Frequency | ~2000-2200 cm⁻¹ (strong, sharp) | [10][11] |
| -NO₂ IR Frequencies | ~1520 cm⁻¹ (asymmetric), ~1340 cm⁻¹ (symmetric) | |
| Solubility | Hydrolyzes with water; Soluble in polar organic solvents | [1][2] |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of aryl isothiocyanates is most commonly achieved by reacting the corresponding primary amine with a thiocarbonyl-transfer reagent.[12] Here, we explore the classic, highly efficient thiophosgene route and a safer, modern alternative involving the decomposition of a dithiocarbamate salt intermediate.
Method 1: The Thiophosgene Route
This is the most direct and traditionally cited method for preparing 2-NPITC from 2-nitroaniline. The reaction's efficacy is rooted in the high electrophilicity of thiophosgene's central carbon atom, which readily reacts with the nucleophilic amine.[13]
Causality and Rationale: The reaction is typically performed in a biphasic system (e.g., chloroform and water) with a base.[11] The base, such as calcium carbonate or triethylamine, is crucial as it neutralizes the two equivalents of hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The biphasic solvent system facilitates the separation of the organic product from the aqueous inorganic byproducts.
Diagram 1: Reaction scheme for the synthesis of 2-NPITC via the thiophosgene route.
Experimental Protocol: Thiophosgene Method
!!! WARNING !!! Thiophosgene is a highly toxic, volatile, and corrosive liquid.[1][14][15] This procedure must be conducted in a certified, high-performance chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (e.g., a sodium hypochlorite scrubber), add a solution of 2-nitroaniline (1.0 eq) in a suitable organic solvent like chloroform.
-
Addition of Base: Add an aqueous suspension of a base, such as calcium carbonate (approx. 2.0 eq).
-
Thiophosgene Addition: Cool the vigorously stirred mixture in an ice bath. Add a solution of thiophosgene (1.1 eq) in the same organic solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of 2-nitroaniline.
-
Work-up: Filter the reaction mixture to remove any inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, dilute HCl (e.g., 1 M), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford pure 2-Nitrophenyl isothiocyanate as a yellow crystalline solid.
Method 2: Dithiocarbamate Decomposition (Safer Alternative)
To circumvent the hazards of thiophosgene, a widely adopted strategy involves the two-step, one-pot synthesis via a dithiocarbamate salt intermediate.[16] This method replaces a single, highly toxic reagent with two less hazardous ones: carbon disulfide and a desulfurizing agent.
Causality and Rationale: In the first step, the primary amine (2-nitroaniline) reacts with carbon disulfide in the presence of a base (e.g., triethylamine or ammonia) to form a stable dithiocarbamate salt.[17] In the second step, a desulfurizing agent, such as tosyl chloride or lead nitrate, is added.[16][18] This agent facilitates the elimination of a sulfur-containing species, leading to the cyclization and formation of the isothiocyanate product.
Diagram 2: Workflow for the dithiocarbamate decomposition synthesis pathway.
Experimental Protocol: Dithiocarbamate Method
-
Salt Formation: To a stirred solution of 2-nitroaniline (1.0 eq) in a solvent like THF or ethanol, add a base such as triethylamine (1.1 eq). Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Decomposition: To the same flask, add a solution of the desulfurizing agent (e.g., tosyl chloride, 1.1 eq) dropwise while maintaining a cool temperature.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC for the formation of the product.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization as described in Method 1.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized 2-NPITC is a critical, self-validating step. A combination of physical and spectroscopic methods should be employed.
Diagram 3: A typical workflow for the characterization of synthesized 2-NPITC.
Spectroscopic Elucidation
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which appears between 2000-2200 cm⁻¹.[10][11] The presence of this peak is a definitive indicator of successful isothiocyanate formation. Additionally, two strong bands for the nitro group will be observed around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).
-
¹H NMR Spectroscopy: The spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the electron-withdrawing nature of both the nitro and isothiocyanate groups, all four protons on the benzene ring will be shifted downfield. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will confirm the 1,2-disubstitution pattern.
-
¹³C NMR Spectroscopy: The carbon atom of the isothiocyanate functional group is a key diagnostic signal, typically appearing in the 130-145 ppm range.[19] The spectrum will also show six distinct signals for the aromatic carbons, with the carbons directly attached to the electron-withdrawing substituents being significantly shifted.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 180, corresponding to the molecular weight of the compound.[6][20] Analysis of the fragmentation pattern can provide further structural confirmation.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazards: 2-Nitrophenyl isothiocyanate is harmful if swallowed, inhaled, or in contact with skin.[6][9] It is classified as a corrosive agent that can cause severe skin burns and eye damage.[6][9]
-
Handling: Always handle 2-NPITC inside a chemical fume hood.[21] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[9] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][22]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[9] The compound is sensitive to moisture and can hydrolyze over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]
References
-
2-NITROPHENYL ISOTHIOCYANATE - ChemBK . ChemBK. Available at: [Link]
-
Chemical Properties of 2-Nitrophenyl isothiocyanate (CAS 2719-30-4) . Cheméo. Available at: [Link]
-
2-Nitrophenyl isothiocyanate | C7H4N2O2S | CID 137690 . PubChem. Available at: [Link]
-
2-Nitrophenyl isothiocyanate - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
2-nitrophenyl isothiocyanate (C7H4N2O2S) - PubChemLite . PubChemLite. Available at: [Link]
-
Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent . Chemical Papers. Available at: [Link]
-
Synthesis of Isothiocyanates: A Review . CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Thiophosgene in Organic Synthesis . ResearchGate. Available at: [Link]
-
Thiophosgene - Wikipedia . Wikipedia. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates . ChemRxiv. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update . PMC - NIH. Available at: [Link]
-
The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Thiophosgene: - An overview . Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections . PMC - NIH. Available at: [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 . Available at: [Link]
-
Phenyl isothiocyanate - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Nitrophenyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cbijournal.com [cbijournal.com]
- 4. nbinno.com [nbinno.com]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Nitrophenyl isothiocyanate | C7H4N2O2S | CID 137690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrophenyl isothiocyanate (CAS 2719-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Nitrophenyl isothiocyanate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2-Nitrophenyl isothiocyanate [webbook.nist.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiophosgene - Wikipedia [en.wikipedia.org]
- 15. Thiophosgene: - An overview [moltuslab.com]
- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 4-NITROPHENYL ISOTHIOCYANATE(2131-61-5) 13C NMR spectrum [chemicalbook.com]
- 20. PubChemLite - 2-nitrophenyl isothiocyanate (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. 2-METHYL-4-NITROPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]
